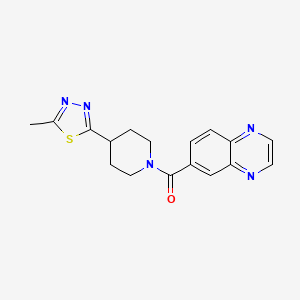

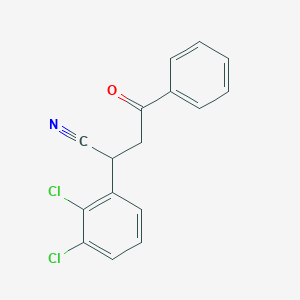

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide" is a chemical entity that appears to be related to a class of compounds with potential antimicrobial activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with substituted pyrimidin rings and benzamide groups have been synthesized and studied for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, typically starting with substituted pyrimidin derivatives. For instance, in the synthesis of N-[(2Z)-3-(4,6-disubstitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues, thiourea derivatives are first synthesized and then further reacted to form the final benzamide compounds . The synthesis process is characterized by spectroscopic methods such as IR and NMR, as well as elemental analysis and X-ray diffraction data.

Molecular Structure Analysis

The molecular structure of related benzamide compounds is often non-planar and divided into distinct planar regions. X-ray diffraction (XRD) is commonly used to determine the crystal structure, and Density Functional Theory (DFT) calculations can be employed to optimize the ground-state molecular structure and compare it with experimental data . The structure of these compounds can also be confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of benzamide compounds with various reagents can lead to the formation of different products. For example, the reaction of N-[(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide with alkyl isocyanates can yield either urea derivatives or dimerization products depending on the isocyanate used . These reactions are typically confirmed by crystal X-ray diffraction analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by their spectroscopic features, including FT-IR and NMR. The molecular electrostatic potentials (MEPs) and electronic transition results can be calculated to understand the electronic properties of these compounds . Additionally, the antimicrobial activities of these compounds are assessed in vitro against various bacterial and fungal species, indicating their potential as antimicrobial agents .

科学的研究の応用

Antiviral Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide and its derivatives have been explored for their antiviral properties. For instance, derivatives of 6-hydroxypyrimidines substituted at positions 2 and 4 have been evaluated for their ability to inhibit the replication of herpes viruses, retroviruses, including HIV-1 and HIV-2, demonstrating pronounced antiviral activity most notably against retroviruses (Holý et al., 2002).

Antibacterial Activity

Research has also been conducted on the synthesis and evaluation of pyrimidine derivatives as antibacterial agents. These compounds have shown promising results in inhibiting bacterial growth, suggesting their potential application as new antibacterial drugs (Rauckman & Roth, 1980). Additionally, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have been synthesized and evaluated for their analgesic and anti-inflammatory potential, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Chhabria et al., 2007).

Chemical Synthesis and Biological Studies

The synthesis of novel aromatic polyimides involving the use of pyrimidine derivatives highlights the importance of these compounds in the field of material science and engineering. Such polyimides exhibit high degradation temperatures and specific heat capacities, making them suitable for various industrial applications (Butt et al., 2005). Moreover, the exploration of chemical oxidation reactions of anticonvulsant pyrimidine derivatives offers insights into the modification and enhancement of their pharmacological properties (Adolphe-Pierre et al., 1998).

特性

IUPAC Name |

3,5-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-6-8-18(9-7-17)27-23(28)16-10-19(29-4)12-20(11-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMLFMLKQIWMIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)

![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)

![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)